molecular formula C12H12ClF3O3 B7992326 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7992326
M. Wt: 296.67 g/mol
InChI Key: WJJMRHYEKDQFCJ-UHFFFAOYSA-N
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Description

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is an organic compound characterized by the presence of a chloro group, a dioxolane ring, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 4-chloro-3-hydroxybenzotrifluoride with 2-(1,3-dioxolan-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxolane ring or the trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzotrifluorides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[2-(1,3-dioxolan-2-yl)methoxy]benzotrifluoride
  • 2-Chloro-3-[2-(1,3-dioxolan-2-yl)ethoxy]-4-methylsulfonylbenzoyl

Uniqueness

2-(2-(2-Chloro-5-(trifluoromethyl)phenoxy)ethyl)-1,3-dioxolane is unique due to the combination of its chloro, dioxolane, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-[2-chloro-5-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3O3/c13-9-2-1-8(12(14,15)16)7-10(9)17-4-3-11-18-5-6-19-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJMRHYEKDQFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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